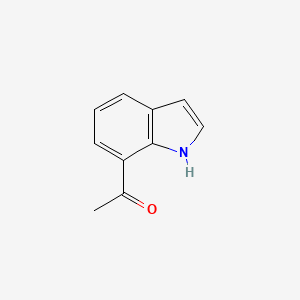

1-(1H-indol-7-yl)ethanone

Overview

Description

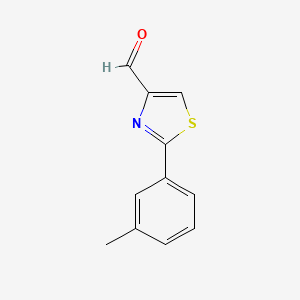

“1-(1H-indol-7-yl)ethanone” is also known as "Ethanone, 1-(1H-indol-7-yl)- (9CI)" . It is a compound with the molecular formula C10H9NO and a molecular weight of 159.18 .

Synthesis Analysis

The synthesis of indole derivatives, including “1-(1H-indol-7-yl)ethanone”, often involves the condensation of specific precursors . For instance, the condensation of 4-(2-(1H-indol-1-yl)-2-oxoethoxy) benzaldehyde with substituted aniline in ethanol in the presence of a catalytic quantity of glacial acetic acid can yield new indole derivatives .

Molecular Structure Analysis

The molecular structure of “1-(1H-indol-7-yl)ethanone” consists of a ten-membered ring system with a ketone functional group . The average mass of the molecule is 159.185 Da, and the monoisotopic mass is 159.068420 Da .

Chemical Reactions Analysis

Indole derivatives, including “1-(1H-indol-7-yl)ethanone”, exhibit wide-ranging biological activity . They are often involved in various chemical reactions, including electrophilic substitution, due to the excessive π-electrons delocalization .

Physical And Chemical Properties Analysis

“1-(1H-indol-7-yl)ethanone” has a melting point of 65-66 °C and a boiling point of 155 °C at a pressure of 2 Torr . The compound has a predicted density of 1.193±0.06 g/cm3 .

Scientific Research Applications

Pharmaceutical Research COX-2 Inhibition

Indole derivatives, including compounds like 1-(1H-indol-7-yl)ethanone, are often explored for their potential pharmaceutical applications. One such application is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which plays a significant role in inflammation and pain. Researchers synthesize new indole derivatives and perform molecular docking studies to estimate their drug-like nature and potential as COX-2 inhibitors .

Antiviral Activity Anti-HIV Research

Indole derivatives have been reported to possess antiviral properties, with studies focusing on their efficacy against HIV-1. Novel indolyl derivatives are synthesized and subjected to molecular docking studies to assess their potential as anti-HIV agents .

Antitubercular Activity

Compounds derived from indole have been investigated for their antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis. These studies involve the synthesis of new derivatives and evaluation of their in vitro activity in both active and dormant states .

Cheminformatics Bioactive Chemical Space Expansion

Synthetic efforts towards complex natural product scaffolds that include indole moieties aim at expanding the bioactive chemical space. An orthogonal cheminformatics-based approach is utilized to predict potential biological activities for synthetic bis-indole alkaloids inspired by natural products .

Antitumor Potential

Indole-containing compounds are synthesized and evaluated for their antitumor potential against various cell lines. This includes assessing the efficacy of synthesized compounds as antitumor agents in comparison to established treatments like Fluorouracil .

Mechanism of Action

Target of Action

The primary target of the compound “1-(1H-indol-7-yl)ethanone” is the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the inflammatory response in the body. It is responsible for the production of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever .

Mode of Action

The compound “1-(1H-indol-7-yl)ethanone” interacts with the COX-2 enzyme by binding to it, thereby inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, resulting in reduced inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins . By inhibiting the COX-2 enzyme, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins. This results in downstream effects such as reduced inflammation and pain .

Result of Action

The inhibition of the COX-2 enzyme by “1-(1H-indol-7-yl)ethanone” leads to a decrease in the production of prostaglandins . This results in reduced inflammation and pain, demonstrating the compound’s anti-inflammatory and analgesic efficacy .

Future Directions

Indole derivatives, including “1-(1H-indol-7-yl)ethanone”, continue to attract attention from the international chemical community due to their wide-ranging biological activity . New methodologies for the construction of this heteroaromatic ring continue to be developed . There is still room for improvement in the field of indole synthesis, particularly in expanding the chemical space that is easily accessible .

properties

IUPAC Name |

1-(1H-indol-7-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7(12)9-4-2-3-8-5-6-11-10(8)9/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFCCDMOVSQLQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00548957 | |

| Record name | 1-(1H-Indol-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-indol-7-yl)ethanone | |

CAS RN |

104019-20-7 | |

| Record name | 1-(1H-Indol-7-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104019-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1H-Indol-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

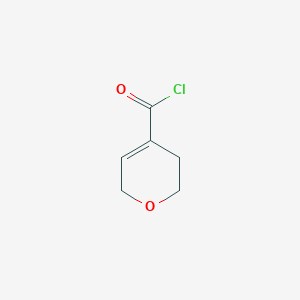

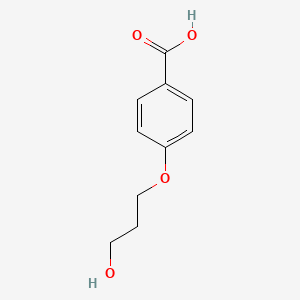

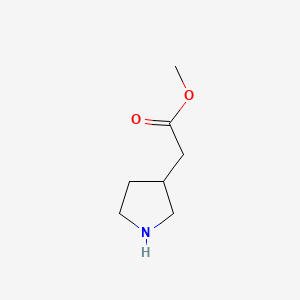

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1',2'-Dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B1315622.png)

![2-[1-(4-Chlorophenyl)ethoxy]ethan-1-ol](/img/structure/B1315623.png)

![1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315633.png)

![1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315634.png)